![molecular formula C15H13ClN2O5 B178736 Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 127625-17-6](/img/structure/B178736.png)
Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups such as chloro, cyclopropyl, nitro, and ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro, cyclopropyl, and nitro groups. The final step involves esterification to form the ethyl ester. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H13ClN2O5
- Molecular Weight : 337.73 g/mol
- CAS Number : 127625-17-6
The compound features a quinoline structure, which is known for its biological activity and serves as a scaffold for drug development. The presence of the nitro group and the cyclopropyl moiety enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of quinolone compounds exhibit considerable antimicrobial properties. Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied as a potential candidate for developing new antibiotics. A study demonstrated its effectiveness against various bacterial strains, including resistant strains, suggesting its role as a lead compound for antibiotic development .
Anticancer Research
The compound's structural similarity to known anticancer agents has led to investigations into its efficacy against cancer cell lines. Preliminary studies have shown that it can induce apoptosis in certain cancer cells, making it a subject of interest for further research in anticancer drug development .
Central Nervous System Effects
There is emerging evidence that quinolone derivatives may influence the central nervous system (CNS). This compound has been evaluated for its neuroprotective effects in animal models of neurodegenerative diseases . These studies suggest potential applications in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolone derivatives such as:
- 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid .
Uniqueness
Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 127625-17-6) is a synthetic compound belonging to the quinolone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C15H13ClN2O5
- Molecular Weight : 337.73 g/mol
- IUPAC Name : Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxoquinoline-3-carboxylate
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties, particularly against various strains of bacteria and fungi.
The primary mechanism through which this compound exerts its antimicrobial effects is by inhibiting bacterial DNA synthesis. This inhibition occurs through the targeting of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial replication and transcription.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of the compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values against selected pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
Candida albicans | 128 |
Study on Antibacterial Activity
A recent study published in MDPI demonstrated that derivatives of quinolone compounds, including ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo, exhibited strong antibacterial activity against multidrug-resistant (MDR) strains. The study utilized in vitro testing to assess the effectiveness of these compounds against clinical isolates of E. coli and MRSA, revealing promising results with MIC values ranging from 16 to 64 µg/mL .
Research on Antifungal Properties
Another investigation focused on the antifungal properties of this compound against Candida species. The results indicated that ethyl 7-chloro-1-cyclopropyl-6-nitro demonstrated significant inhibition at concentrations as low as 128 µg/mL, suggesting potential use in treating fungal infections resistant to conventional therapies .
Toxicological Profile
While the biological activity is promising, it is crucial to evaluate the safety profile of ethyl 7-chloro-1-cyclopropyl-6-nitro. Preliminary cytotoxicity assays indicated low toxicity in mammalian cell lines at therapeutic concentrations, making it a candidate for further development as an antimicrobial agent .
Properties
IUPAC Name |
ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-2-23-15(20)10-7-17(8-3-4-8)12-6-11(16)13(18(21)22)5-9(12)14(10)19/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTIGDGVVZJJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)[N+](=O)[O-])Cl)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363639 | |
Record name | Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127625-17-6 | |
Record name | Ethyl 7-chloro-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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